molecular formula C25H31NO4S B8670787 VCH-759

VCH-759

Cat. No.: B8670787
M. Wt: 441.6 g/mol
InChI Key: CKVYPTIWERNFSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VCH-759 is a non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, targeting the thumb II allosteric site (site II) . It demonstrated potent antiviral activity in early clinical trials, with a mean viral load reduction of 2.5 log10 IU/mL observed in genotype 1-infected patients after 10 days of monotherapy (800 mg tid) . This necessitated its evaluation in combination therapies, though further development was halted in favor of more robust inhibitors.

Properties

Molecular Formula

C25H31NO4S

Molecular Weight

441.6 g/mol

IUPAC Name

3-[(4-hydroxycyclohexyl)-(4-methylcyclohexanecarbonyl)amino]-5-phenylthiophene-2-carboxylic acid

InChI

InChI=1S/C25H31NO4S/c1-16-7-9-18(10-8-16)24(28)26(19-11-13-20(27)14-12-19)21-15-22(31-23(21)25(29)30)17-5-3-2-4-6-17/h2-6,15-16,18-20,27H,7-14H2,1H3,(H,29,30)

InChI Key

CKVYPTIWERNFSU-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C(=O)N(C2CCC(CC2)O)C3=C(SC(=C3)C4=CC=CC=C4)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VCH-759 typically involves multiple steps, including the formation of the thiophene ring, the introduction of the phenyl group, and the attachment of the cyclohexyl derivatives. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

VCH-759 can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenyl and cyclohexyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield cyclohexanone, while reduction of the carbonyl group may produce cyclohexanol.

Scientific Research Applications

VCH-759 has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which VCH-759 exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and eliciting desired responses. For example, the hydroxyl and carbonyl groups may participate in hydrogen bonding and electrostatic interactions, influencing the compound’s activity.

Comparison with Similar Compounds

Antiviral Efficacy

Compound Target Site HCV Genotype Activity Viral Load Reduction (Log10) Clinical Phase Key Findings
VCH-759 Thumb II (NNI) 1a, 1b 2.5 log10 (monotherapy) Phase II Rapid, dose-dependent response but resistance-prone
VCH-222 Thumb II (NNI) 1a, 1b ~3.0 log10 (monotherapy) Phase I/II Potent suppression with similar resistance risks
PF-00868554 (Filibuvir) Thumb II (NNI) 1 4.43 log10 (combination therapy) Phase IIa Moderate initial decline but frequent viral rebound in monotherapy
VCH-916 Thumb II (NNI) 1 N/A* Phase I Safe in healthy volunteers but limited efficacy data

*VCH-916’s antiviral efficacy in patients remains underreported.

  • VCH-222 achieved comparable or superior viral suppression to this compound, but both shared resistance limitations .
  • Filibuvir showed enhanced efficacy in combination with pegylated interferon (PegIFN) and ribavirin (RBV), reducing viral load by 4.43 log10 at week 4 in phase IIa trials .

Resistance Profiles

Mutation Associated Compounds Prevalence in Clinical Isolates Clinical Relevance
T19P This compound, Filibuvir 96.67% (58/60 isolates) In vitro significance; unclear clinical impact
A442T This compound, Filibuvir, VCH-916 5% (3/60 isolates) Confers cross-resistance to multiple NNIs
L419V This compound, VCH-916, AG-021541 <2% Rare but linked to reduced susceptibility
M423T/V This compound Observed in phase I trials Directly linked to this compound monotherapy failure
  • Cross-resistance : T19P and A442T mutations reduce susceptibility to both this compound and Filibuvir, highlighting shared vulnerabilities among thumb II inhibitors .
  • VCH-916 shares resistance mutations (e.g., L419V, A442T) with this compound but lacks clinical data on breakthrough variants .

Clinical Development Status

  • This compound : Advanced to phase II but discontinued due to resistance issues .
  • VCH-222 : Reached phase II but development halted .
  • Filibuvir : Progressed to phase IIa in combination therapy but overshadowed by next-generation agents .
  • VCH-916: Limited to phase I; further development unclear .

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